molecular formula C13H17N5O B2478072 1-{[(9-methyl-9H-purin-6-yl)amino]methyl}cyclohex-2-en-1-ol CAS No. 2379976-86-8

1-{[(9-methyl-9H-purin-6-yl)amino]methyl}cyclohex-2-en-1-ol

Cat. No.: B2478072
CAS No.: 2379976-86-8
M. Wt: 259.313
InChI Key: RYSOWQTXWRKEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(9-methyl-9H-purin-6-yl)amino]methyl}cyclohex-2-en-1-ol is an organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system, which is a fused ring structure containing both pyrimidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9-methyl-9H-purin-6-yl)amino]methyl}cyclohex-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine derivative, 9-methyl-9H-purine-6-amine.

    Formation of the Intermediate: The purine derivative is then reacted with formaldehyde to form an intermediate compound.

    Cyclization: The intermediate is subjected to cyclization with cyclohex-2-en-1-ol under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

    Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{[(9-methyl-9H-purin-6-yl)amino]methyl}cyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[(9-methyl-9H-purin-6-yl)amino]methyl}cyclohex-2-en-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its purine structure, which is common in many biologically active molecules.

    Biological Research: It is used in studies related to enzyme inhibition, DNA interactions, and cellular signaling pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-{[(9-methyl-9H-purin-6-yl)amino]methyl}cyclohex-2-en-1-ol involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways, such as those involving purinergic receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-methyl-9H-purine-6-amine: A precursor in the synthesis of the compound.

    Cyclohex-2-en-1-ol: Another precursor used in the cyclization step.

Uniqueness

1-{[(9-methyl-9H-purin-6-yl)amino]methyl}cyclohex-2-en-1-ol is unique due to its specific structure, which combines a purine ring with a cyclohexenol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[[(9-methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-18-9-17-10-11(15-8-16-12(10)18)14-7-13(19)5-3-2-4-6-13/h3,5,8-9,19H,2,4,6-7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSOWQTXWRKEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3(CCCC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.